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Compound of Interest

Compound Name: Mops

Cat. No.: B056913 Get Quote

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer first

described by Norman Good and his colleagues. It is widely utilized in biological and

biochemical research.[1][2] With a pKa of 7.2 at 25°C, MOPS is an excellent choice for

maintaining a stable, near-neutral pH environment (pH 6.5-7.9), which is critical for the proper

function of most biological molecules and enzymatic reactions.[3][4] This makes it particularly

valuable for researchers, scientists, and drug development professionals conducting enzymatic

assays where precise pH control is paramount for obtaining accurate and reproducible results.

[3][5][6]

Core Properties of MOPS Buffer

The efficacy of MOPS as a buffering agent in enzymatic assays stems from its distinct chemical

and physical properties.
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Property Value Reference

pKa (at 25°C) ~7.2 [3][4]

Useful pH Range 6.5 – 7.9 [1][2][3][4]

Molecular Weight 209.27 g/mol [3]

ΔpKa/°C -0.013 to -0.015 [4]

Metal Ion Binding
Negligible for most divalent

cations
[1][3]

UV/Visible Absorption Low [3]

Key Advantages in Enzymatic Assays

Optimal pH Buffering: The buffering range of MOPS closely mirrors the physiological pH at

which many enzymes exhibit maximum activity.[3][7]

Minimal Metal Ion Interaction: Unlike phosphate buffers which can precipitate certain metal

ions or Tris buffers which can chelate them, MOPS shows minimal interaction with most

common metal ions.[1][3][7] This is crucial for assays involving metalloenzymes or enzymes

that require divalent cations like Mg²⁺ or Mn²⁺ as cofactors.

High Stability: MOPS is chemically stable and gentle on enzymes, helping to preserve their

native structure and activity during experiments.[5][8]

Spectrophotometric Compatibility: Its low absorption in the UV and visible light spectrum

makes MOPS highly compatible with common spectrophotometric assays used to monitor

enzyme activity.[3][5]

Assay Compatibility: MOPS does not interfere with common protein quantification methods

like the Bradford or bicinchoninic acid (BCA) assays.[2] However, it can interfere with the

Lowry assay.[2]

Considerations and Limitations
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Temperature Sensitivity: The pKa of MOPS is temperature-dependent, decreasing as the

temperature rises.[4] It is critical to adjust the pH of the buffer at the intended experimental

temperature to ensure accuracy.[9]

Autoclaving: MOPS should not be autoclaved in the presence of sugars, as it can lead to

degradation and discoloration.[1] Sterilization by filtration through a 0.22 µm filter is

recommended.[1]

Concentration Effects: While higher buffer concentrations provide greater buffering capacity,

they also increase the ionic strength of the solution, which can potentially impact enzyme

activity and solubility.[4] Researchers must optimize the buffer concentration for their specific

experimental needs.[4]

Experimental Protocols
Protocol 1: Preparation of 1 M MOPS Stock Solution (pH
7.2 at 25°C)
This protocol details the preparation of a sterile 1 M MOPS stock solution, a common starting

point for making working-concentration assay buffers.

Materials:

MOPS (free acid, ≥99% purity)

High-purity water (e.g., Milli-Q or deionized)

10 M Sodium Hydroxide (NaOH)

Calibrated pH meter and probe

Analytical balance, beaker, and magnetic stirrer

Graduated cylinder

Sterile 0.22 µm filter unit and storage bottle

Procedure:
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Add 209.27 g of MOPS powder to 800 mL of high-purity water in a beaker.

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

Immerse the calibrated pH probe into the solution. Slowly add 10 M NaOH dropwise to

adjust the pH to 7.2. Be patient, as equilibration can take time.

Once the pH is stable at 7.2, transfer the solution to a 1 L graduated cylinder.

Bring the final volume to 1 L with high-purity water.

Pass the solution through a 0.22 µm filter unit for sterilization.

Store the solution in a sterile, clearly labeled bottle at 4°C.

Protocol 2: General Workflow for an Enzyme Activity
Assay
This protocol provides a generalized workflow for a typical spectrophotometric enzyme assay.

Concentrations of enzyme, substrate, and cofactors must be empirically determined.

Workflow:
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Prepare Working Assay Buffer
(e.g., 50 mM MOPS, pH 7.2)

Assemble Reaction Mixture
(Buffer, Substrate, Cofactors)

Equilibrate to Assay Temperature
(e.g., 37°C for 5 min)

Initiate Reaction with Enzyme

Monitor Absorbance Change
(Spectrophotometer)

Calculate Initial Velocity (V₀)
from Linear Reaction Phase

Click to download full resolution via product page

Caption: A generalized workflow for conducting a spectrophotometric enzymatic assay.

Procedure:

Prepare Assay Buffer: Dilute the 1 M MOPS stock solution to the desired final working

concentration (e.g., 50 mM) in high-purity water. Confirm the pH is correct at the assay

temperature.

Reaction Setup: In a suitable vessel (e.g., cuvette or 96-well plate), combine the assay

buffer, substrate, and any required cofactors.
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Temperature Equilibration: Pre-incubate the reaction mixture at the optimal temperature for

the enzyme for 5-10 minutes.

Initiation: Add the enzyme solution to the mixture to start the reaction. Mix thoroughly but

gently.

Measurement: Immediately place the vessel in a temperature-controlled spectrophotometer

and begin recording the change in absorbance at the appropriate wavelength over time.

Data Analysis: Plot absorbance versus time. Determine the initial velocity (V₀) of the reaction

from the slope of the initial, linear portion of the curve.

Application Example: In Vitro Kinase Assay
MOPS is frequently used as a buffer component in kinase assays due to its physiological pH

range and lack of interference with the magnesium ions (Mg²⁺) essential for kinase activity.[10]

[11]

Simplified Kinase Signaling Pathway:
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Caption: Overview of a signal transduction pathway involving protein kinase activation.

Protocol 3: Radiolabeled (γ-³²P-ATP) Kinase Assay
This protocol outlines a method to measure the activity of a purified kinase by quantifying the

incorporation of radiolabeled phosphate onto a substrate.

Materials:

Kinase Assay Buffer (1X): 25 mM MOPS (pH 7.2), 25 mM MgCl₂, 12.5 mM β-

glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (DTT added fresh).

Purified active kinase.

Specific peptide or protein substrate.
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10X ATP Mix: 1 mM ATP (cold) supplemented with γ-³²P-ATP.

Phosphocellulose paper squares.

75 mM Phosphoric acid wash solution.

Scintillation counter and vials.

Procedure:

Set up the reaction tubes on ice. For each reaction, add:

Kinase Assay Buffer (1X)

Substrate (to final desired concentration)

Purified Kinase

High-purity water to bring the volume to 90 µL.

Pre-incubate the tubes in a water bath at 30°C for 10 minutes.

Initiate the reaction by adding 10 µL of the 10X ATP Mix. Mix gently.

Incubate at 30°C for the desired reaction time (e.g., 20 minutes).

Stop the reaction by spotting 75 µL of the reaction mixture onto a labeled phosphocellulose

paper square.

Immediately place the paper in a large beaker of 75 mM phosphoric acid. Wash for 5

minutes with gentle stirring. Repeat the wash three more times with fresh acid to remove

unincorporated γ-³²P-ATP.

Perform a final wash with acetone to dry the paper.

Place the dry paper square into a scintillation vial, add scintillation fluid, and measure the

incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Sample Data Presentation
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The results can be tabulated to compare kinase activity under different conditions.

Condition [Enzyme] (nM) [Substrate] (µM) Activity (CPM)

No Enzyme Control 0 20 215

Standard Assay 10 20 25,450

High Enzyme 20 20 49,870

Low Substrate 10 5 11,200

Inhibitor X 10 20 3,560

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: The Strategic Use of MOPS Buffer in
Enzymatic Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056913#application-of-mops-in-enzymatic-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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